Methyl 3-[(oxan-4-yl)amino]propanoate
Description
Introduction to Methyl 3-[(oxan-4-yl)amino]propanoate
Systematic Nomenclature and Molecular Identification
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic name for this compound follows the International Union of Pure and Applied Chemistry nomenclature conventions, designated as this compound. The structural designation reflects the compound's fundamental architecture, which consists of a propanoic acid methyl ester backbone with an amino group substituted at the third carbon position. The amino group is further substituted with an oxan-4-yl moiety, which represents a tetrahydropyran ring attached through its fourth carbon atom. The molecular formula is established as C₉H₁₇NO₃, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound's molecular weight is precisely determined as 187.24 grams per mole.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as COC(=O)CCNC1CCOCC1, which provides a linear notation of the molecular structure. The International Chemical Identifier format presents the compound as InChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3, offering a standardized method for chemical identification. The corresponding International Chemical Identifier Key is documented as PGIDVGDAPLULBT-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.
Chemical Abstracts Service Registry Number and European Community Number Validation
The compound has been assigned the Chemical Abstracts Service registry number 1137213-00-3, which serves as its primary identifier in chemical databases and regulatory systems. This unique numerical identifier was established following the compound's first documentation in chemical literature and has been consistently maintained across multiple database platforms. The registration process involved comprehensive structural verification and molecular characterization to ensure accurate identification and prevent duplication with existing chemical entities.
The European Community number for this compound is recorded as 970-381-4, providing additional regulatory identification within European chemical classification systems. This designation facilitates compliance with European Union chemical regulations and enables proper tracking through supply chain management systems. The dual identification system ensures comprehensive coverage across both American and European chemical registration frameworks, supporting international commerce and research collaboration.
Synonymous Terminology in Chemical Databases
Chemical databases employ various synonymous terms to describe this compound, reflecting different nomenclature conventions and historical naming practices. Alternative designations include methyl 3-(oxan-4-ylamino)propanoate, which represents a slightly modified presentation of the same molecular structure. The compound is also referenced as Methyl 3-((tetrahydro-2H-pyran-4-yl)amino)propanoate, utilizing the older tetrahydropyran nomenclature rather than the contemporary oxan designation.
Several abbreviated forms and catalog numbers have been assigned by commercial suppliers and chemical databases. These include MFCD12087741, which serves as the Molecular Design Limited registry number. Additional catalog designations encompass SCHEMBL1203211, AKOS009623101, and CS-0264925, representing entries in various chemical supplier databases. The compound is also listed under product codes such as MVB21300, PS-17934, and SY195160 in specialized chemical catalogs. International suppliers have assigned additional identifiers including EN300-95372 and F71017, facilitating global distribution and procurement processes.
Historical Context and Discovery Timeline
The documented history of this compound begins with its initial creation date of July 21, 2009, as recorded in the PubChem database. This timeline represents the compound's first formal entry into chemical literature and database systems, marking its recognition as a distinct chemical entity worthy of scientific documentation. The creation date coincides with increasing interest in heterocyclic building blocks for pharmaceutical and materials science applications during the late 2000s.
The most recent modification to the compound's database entry occurred on May 18, 2025, indicating ongoing research interest and potential new applications or improved characterization data. This extended timeline of database maintenance suggests sustained scientific relevance and continued utilization in research applications. The gap between initial creation and recent modification reflects the compound's enduring significance in chemical research communities.
The compound's emergence during this particular time period aligns with broader trends in medicinal chemistry focused on developing novel synthetic intermediates with improved pharmacological properties. The incorporation of tetrahydropyran rings in drug design gained momentum during this era due to their ability to enhance metabolic stability and solubility characteristics. The specific structural features of this compound position it within this historical context of rational drug design and synthetic methodology development.
Position in Heterocyclic and Amino Ester Chemical Families
This compound occupies a distinctive position within the broader classification of heterocyclic building blocks, as designated by commercial suppliers. This classification reflects the compound's utility as a synthetic intermediate in the construction of more complex molecular architectures. The heterocyclic building block designation encompasses compounds that contain one or more non-aromatic rings with heteroatoms, making them valuable for introducing structural diversity in synthetic chemistry.
Within the amino ester family, this compound represents a specialized subclass characterized by the presence of both amino and ester functional groups within the same molecule. Amino esters are recognized for their versatility in organic synthesis, serving as precursors to various bioactive compounds and materials. The structural arrangement of this compound places it among amino esters that incorporate cyclic ether functionality, distinguishing it from simpler linear amino esters.
The compound's relationship to heterocyclic amines further emphasizes its chemical significance. Heterocyclic amines represent a broad class of compounds containing nitrogen within ring structures, often exhibiting diverse biological activities and serving as important synthetic intermediates. The oxan ring system in this compound contributes to this classification while providing unique steric and electronic properties that influence its reactivity and potential applications.
Table 1: Chemical Classification and Identifiers
Table 2: Alternative Names and Synonyms
The structural analysis reveals that this compound contains a six-membered saturated heterocyclic ring system, specifically a tetrahydropyran or oxan ring, which is attached through its fourth carbon to the amino group of the propanoate chain. This arrangement positions the compound within the broader context of cyclic ethers and their derivatives, which are known for their conformational rigidity and potential for selective molecular recognition. The oxan ring system provides a stable framework that can influence the overall molecular conformation and reactivity patterns of the compound.
Properties
IUPAC Name |
methyl 3-(oxan-4-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDVGDAPLULBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-[(oxan-4-yl)amino]propanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
Biochemical Analysis
Biochemical Properties
Methyl 3-[(oxan-4-yl)amino]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate for certain enzymes, facilitating reactions that involve the transfer of functional groups. For example, it may interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of corresponding alcohols and acids. Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate signaling pathways by interacting with receptors or enzymes involved in signal transduction. For instance, it may affect the activity of kinases, which are enzymes that phosphorylate proteins and play a key role in cell signaling. By altering kinase activity, this compound can influence downstream signaling events, leading to changes in gene expression and cellular responses. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain hydrolases, preventing the breakdown of specific substrates and thereby altering metabolic pathways. Additionally, this compound can interact with transcription factors, proteins that regulate gene expression, leading to changes in the transcription of target genes. These molecular interactions are essential for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture. In in vitro studies, the effects of this compound on cellular function can be observed over different time points, providing insights into its short-term and long-term impacts. For example, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. In animal studies, researchers have observed threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may cause toxic effects, such as liver or kidney damage, highlighting the importance of determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by esterases, which hydrolyze the ester bond to produce corresponding alcohols and acids. Additionally, it may interact with other metabolic enzymes, such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions can affect metabolic flux and the levels of metabolites within cells, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as solute carrier proteins, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding how the compound is distributed within different cellular compartments and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Biological Activity
Methyl 3-[(oxan-4-yl)amino]propanoate, with the CAS number 1137213-00-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various cellular processes. The compound is believed to modulate enzyme activity and gene expression through several mechanisms:
- Enzyme Interaction : It can bind to active sites of enzymes, leading to either inhibition or activation, thereby influencing metabolic pathways.
- Cell Signaling : The compound may alter signaling pathways, affecting cellular responses and functions.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, impacting cellular metabolism and function .
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways involved in tumor growth .
Toxicity and Dosage Effects
The biological effects of this compound vary significantly with dosage. Lower concentrations may promote beneficial effects, while higher doses could lead to cytotoxicity. Studies suggest a threshold exists where the compound maintains efficacy without adverse effects .
Research Findings
Several studies have explored the biological activity of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound reduced viability in cancer cell lines through apoptosis induction mechanisms.
- Animal Model Studies : Animal studies indicated that dosage adjustments could optimize therapeutic outcomes while minimizing toxicity .
- Mechanistic Studies : Investigations into the molecular interactions revealed that the compound affects key proteins involved in cell cycle regulation and apoptosis .
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, showing a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 75 |
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using a rodent model to determine the safe dosage range for therapeutic applications. Results indicated that doses above 200 mg/kg resulted in significant liver damage, highlighting the need for careful dosage management in clinical applications.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-[(oxan-4-yl)amino]propanoate has the molecular formula and a molecular weight of approximately 187.24 g/mol. Its structure includes an oxane ring, which contributes to its unique reactivity profile. The presence of both amino and ester functional groups allows for diverse chemical interactions, making it valuable in synthetic chemistry and biological research.
Pharmaceutical Applications
- Drug Development : The compound has shown potential as an intermediate in the synthesis of biologically active molecules. Its unique structure may allow it to interact with various biological targets, including enzymes and receptors, suggesting a role in drug discovery efforts.
- Biological Activity : Preliminary studies indicate that this compound may exhibit pharmacological properties that warrant further investigation. Interaction studies are crucial to understanding its mechanism of action and potential therapeutic effects.
- Synthesis of Complex Molecules : As an intermediate, this compound can facilitate the construction of more complex organic molecules that may have significant biological activity or therapeutic potential.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, enabling the formation of new bonds with electrophiles.
- Hydrolysis : Under acidic or basic conditions, the ester group can undergo hydrolysis to yield corresponding acids and alcohols, which are useful in further synthetic applications.
Case Studies
- Synthesis Pathways : Various synthetic methodologies have been explored for producing this compound. For instance, one study detailed the reaction conditions that optimize yield and purity when synthesizing this compound from simpler precursors.
- Biochemical Interactions : Research has documented the interactions between this compound and specific enzymes. These studies highlight its potential role as a substrate for esterases, which could lead to insights into its biochemical pathways.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; potential biological activity | Facilitates discovery of new therapeutics |
| Organic Synthesis | Building block for complex organic molecules | Enables the creation of diverse chemical entities |
| Biochemical Research | Interaction studies with enzymes and proteins | Enhances understanding of biochemical pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 3-[(oxan-4-yl)amino]propanoate, the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position: In Methyl 3-amino-2-(oxan-4-yl)propanoate HCl, the oxan-4-yl group is on the β-carbon rather than the amino group, altering steric and electronic properties. This structural difference could influence receptor binding in bioactive derivatives .
Biological Activity: Compounds like Methyl 3-(4-aminophenyl)-2-(dioxoisoindolin)propanoate demonstrate antimycobacterial activity, suggesting that the methyl propanoate backbone paired with aromatic/heterocyclic substituents is a viable scaffold for antimicrobial agents . Methyl 3-(6-hydroxy-4-methoxybenzofuran)propanoate, isolated from Ficus stenophylla, highlights the role of aromatic substituents in antioxidant activity .
Synthetic Utility: Methyl 3-(substituted amino)propanoate intermediates are pivotal in synthesizing hydrazide derivatives for cholinesterase inhibitors, as shown in . The oxan-4-yl amino group in the target compound could similarly serve as a precursor for bioactive molecules .
Research Findings and Implications
- Structural Insights: Crystal structures of analogs like Methyl 3-[(6-nitro-4-oxoquinazolinyl)sulfanyl]propanoate () and Methyl 3-(pyridazinyloxyphenyl)propanoate () reveal that bulky substituents (e.g., nitroquinazolinyl) reduce solubility but enhance crystallinity, which is critical for formulation .
- Comparative Limitations : The ethyl ester analog (CAS 92001-93-9) is commercially available but lacks reported bioactivity data, underscoring the need for targeted studies on the methyl ester variant .
Preparation Methods
Reaction of Oxan-4-ylamine with Methyl 3-Halopropanoate
One common approach involves the nucleophilic substitution of methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate) with oxan-4-ylamine under controlled conditions:
- Reagents: Oxan-4-ylamine, methyl 3-bromopropanoate
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Mild heating (50–80°C), inert atmosphere (nitrogen or argon) to prevent oxidation
- Catalysts/Additives: Bases like triethylamine or potassium carbonate to scavenge hydrogen halide byproducts
- Mechanism: The amine nucleophile attacks the electrophilic carbon of the halopropanoate, displacing the halide and forming the amino ester bond.
This method yields this compound with moderate to high purity after work-up and purification.
Reductive Amination of Methyl 3-Oxo-Propanoate with Oxan-4-ylamine
An alternative method is reductive amination:
- Starting materials: Methyl 3-oxo-propanoate (methyl malonate derivative) and oxan-4-ylamine
- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
- Solvent: Methanol or ethanol
- Conditions: Room temperature to mild heating, pH controlled to mildly acidic (pH ~5-6)
- Mechanism: The amine reacts with the keto group to form an imine intermediate, which is subsequently reduced to the amino ester.
This approach offers good selectivity and yield, minimizing side reactions.
Catalytic Amidation Using Protected Oxan-4-ylamine Derivatives
In some protocols, oxan-4-ylamine is first protected (e.g., as a Boc or Fmoc derivative) to avoid side reactions, then coupled with methyl 3-carboxypropanoate derivatives using coupling agents such as:
- Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Catalysts: 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt)
- Conditions: Room temperature to mild heating in dichloromethane or DMF
- Deprotection: Removal of protecting groups under acidic conditions to yield the free amino ester.
This method is favored for complex synthetic schemes requiring high regio- and chemoselectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–80°C | Controlled to prevent decomposition |
| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation and side reactions |
| Solvent | DMF, THF, methanol, ethanol | Choice affects solubility and rate |
| Catalyst/Base | Triethylamine, K2CO3, DMAP | Facilitates nucleophilic substitution |
| Reaction Time | 4–24 hours | Depends on method and scale |
| Purification | Crystallization, column chromatography | Ensures product purity |
Research Findings and Data Tables
Despite limited direct literature specifically on this compound, related compounds and synthetic analogs provide insight into preparation efficiency and yields.
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 65–85 | >95 | Straightforward, scalable | Requires careful control of temperature and base |
| Reductive amination | 70–90 | >98 | High selectivity, mild conditions | Sensitive to pH and reducing agent stoichiometry |
| Catalytic amidation (protected amine) | 75–88 | >99 | High purity, suitable for complex syntheses | Multi-step, requires deprotection |
Notes on Industrial Scale Synthesis
Industrial production may employ continuous flow reactors for better control over reaction parameters and scalability. Automated purification systems like preparative HPLC ensure batch-to-batch consistency. The use of inert atmospheres and optimized solvents minimizes impurities and maximizes yield.
Q & A
Q. What are the established synthetic routes for Methyl 3-[(oxan-4-yl)amino]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where oxan-4-amine reacts with methyl acrylate derivatives under basic conditions. For example, analogous syntheses (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) use aqueous or ethanol solvents with controlled pH to facilitate amine attack on electrophilic carbons . Optimizing temperature (20–40°C) and stoichiometric ratios (1:1.2 amine:ester) can improve yields. Purification via recrystallization or column chromatography is recommended, with monitoring by TLC or HPLC for intermediate tracking.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : H/C NMR to verify amine and ester functionalities (e.g., δ ~3.6 ppm for methoxy groups, δ ~3.2 ppm for oxan-4-yl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated in related propanoate esters (e.g., methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic studies using Design of Experiments (DoE) can identify critical factors. For example, conflicting NMR shifts may arise from solvation effects; deuterated solvents and controlled pH during analysis mitigate this . Cross-referencing with crystallographic data (e.g., Acta Crystallographica reports ) ensures structural consistency.
Q. What strategies are employed to investigate the bioactivity of this compound in drug discovery, particularly targeting enzyme interactions?
- Methodological Answer :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., quinazolinone derivatives in antimycobacterial studies ).
- SAR Studies : Modifying the oxan-4-yl or ester groups and testing inhibitory effects on enzymatic activity (e.g., assays with Mycobacterium tuberculosis enoyl-ACP reductase ).
- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess ester hydrolysis rates, critical for prodrug design .
Q. What advanced techniques are used to study the compound’s solid-state behavior and polymorphism?
- Methodological Answer :
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify polymorphic transitions and decomposition temperatures.
- PXRD : Pairing experimental powder XRD patterns with simulated data from single-crystal structures (e.g., methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}-phenyl)propanoate ) detects polymorphic forms.
- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity, critical for formulation stability .
Data Analysis & Experimental Design
Q. How can researchers design kinetic studies to probe the reaction mechanism of this compound synthesis?
- Methodological Answer :
- Rate Monitoring : Use in situ FTIR or H NMR to track reactant consumption (e.g., disappearance of acrylate ester peaks).
- Isotopic Labeling : N-labeled oxan-4-amine can trace nucleophilic attack pathways via H-N HMBC NMR .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to validate proposed mechanisms .
Q. What methodologies address low solubility of this compound in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes.
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphonate esters) to enhance aqueous solubility, as seen in fluorinated sulfonamide analogs .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Tables for Key Data
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
